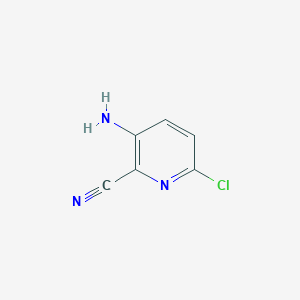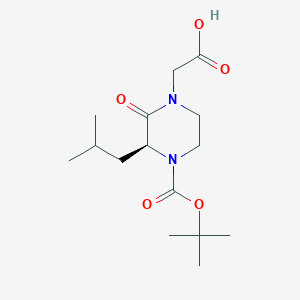
(3S)-4-Boc-1-carboxymethyl-3-isobutyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indirubin derivative 8a is a synthetic organic compound that belongs to the indirubin familyThis compound has gained significant attention due to its potent inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β), making it a promising candidate for anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative 8a typically involves nucleophilic substitution reactions. For instance, indirubin can undergo nucleophilic substitution at the N1 position with 1-(2-chloroethyl)piperidine hydrochloride in the presence of potassium carbonate and tetrabutylammonium bromide as a phase transition catalyst. This reaction yields indirubin derivative 8a with an excellent yield of 88.2% .
Industrial Production Methods: Industrial production of indirubin derivatives often involves optimizing reaction conditions to enhance yield and purity. The use of phase transition catalysts and controlled reaction environments are crucial for large-scale production. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Indirubin derivative 8a undergoes various chemical reactions, including:
Oxidation: Indirubin derivatives can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert indirubin derivatives to their corresponding leuco forms.
Substitution: Nucleophilic substitution reactions are common, as seen in the synthesis of indirubin derivative 8a.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various indirubin derivatives with modifications at different positions on the indole rings, leading to compounds with enhanced biological activities .
Scientific Research Applications
Indirubin derivative 8a has a wide range of scientific research applications:
Mechanism of Action
Indirubin derivative 8a exerts its effects primarily through the inhibition of CDKs and GSK-3β. These enzymes play critical roles in cell cycle regulation and signaling pathways. By binding to the ATP-binding sites of these kinases, indirubin derivative 8a effectively inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, indirubin derivatives have been shown to modulate other signaling pathways, including NF-κB, STAT3, and TGF-β, contributing to their broad-spectrum anticancer activity .
Comparison with Similar Compounds
Indirubin: The parent compound, known for its anticancer properties.
Indirubin-3’-monoxime: A derivative with enhanced solubility and bioavailability.
5-Bromoindirubin-3’-oxime: A potent inhibitor of CDKs with improved pharmacological properties.
Uniqueness of Indirubin Derivative 8a: Indirubin derivative 8a stands out due to its specific modifications that enhance its inhibitory potential against CDKs and GSK-3β. These modifications result in improved solubility and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .
Properties
IUPAC Name |
2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(2)8-11-13(20)16(9-12(18)19)6-7-17(11)14(21)22-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNNBFMNMGDYJG-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
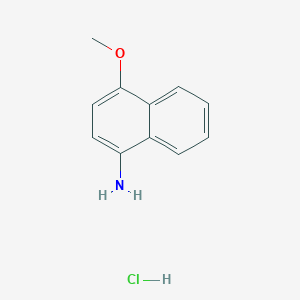
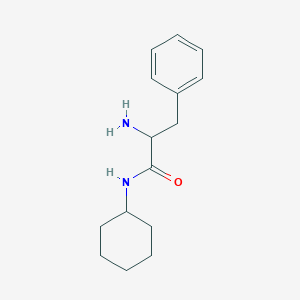
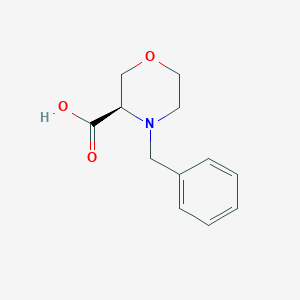
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
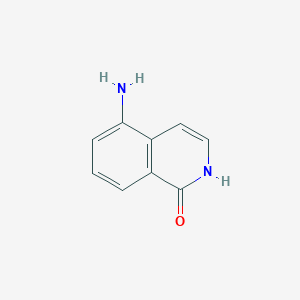
![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)
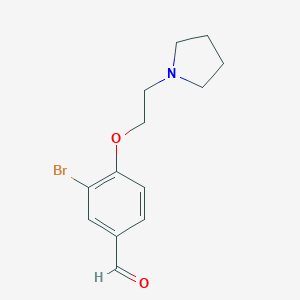
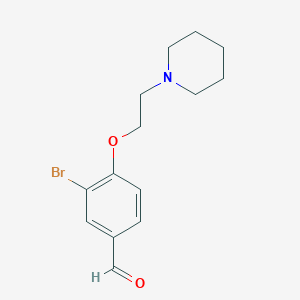
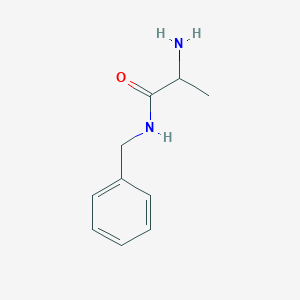
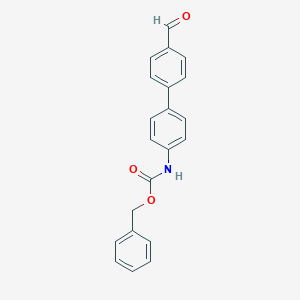
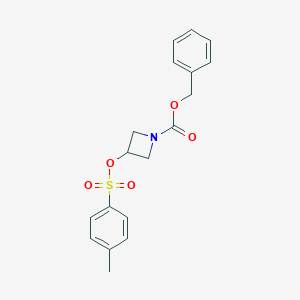
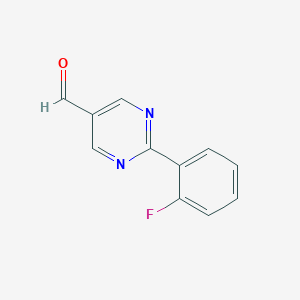
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)
